REACTION_CXSMILES
|
C(O)C.C([O:11][C:12](=[O:29])[C:13]1[CH:18]=[C:17]([C:19]#[N:20])[CH:16]=[CH:15][C:14]=1[O:21]CC1C=CC=CC=1)C1C=CC=CC=1>[Pd].O1CCCC1>[C:19]([C:17]1[CH:18]=[C:13]([C:12]([OH:29])=[O:11])[C:14]([OH:21])=[CH:15][CH:16]=1)#[N:20]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
2-benzyloxy-5-cyanobenzoic acid benzyl ester
|
Quantity
|
446 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C1=C(C=CC(=C1)C#N)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
45 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After the insoluble matter was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C(C(=O)O)=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |